6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-7,7-dione
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Overview
Description
6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-7,7-dione is a chemical compound with the molecular formula C6H11NO3S. It is known for its unique spirocyclic structure, which includes oxygen, sulfur, and nitrogen atoms. This compound has a molecular weight of 177.22 g/mol and is often used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-7,7-dione typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing oxygen, sulfur, and nitrogen atoms. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-7,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
Scientific Research Applications
6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-7,7-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-7,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
6-oxa-7-thia-8-azaspiro[3.5]nonane: Lacks the dione functionality.
7-thia-8-azaspiro[3.5]nonane-7,7-dione: Lacks the oxygen atom in the spirocyclic ring.
6-oxa-8-azaspiro[3.5]nonane-7,7-dione: Lacks the sulfur atom in the spirocyclic ring.
Uniqueness
6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-7,7-dione is unique due to its combination of oxygen, sulfur, and nitrogen atoms in a spirocyclic structure. This unique arrangement imparts specific chemical and biological properties that distinguish it from similar compounds .
Properties
IUPAC Name |
6-oxa-7λ6-thia-8-azaspiro[3.5]nonane 7,7-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c8-11(9)7-4-6(5-10-11)2-1-3-6/h7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZRRJJKJJSYGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNS(=O)(=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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